N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound featuring a thiazole ring, an adamantane core, and a benzoyl group. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Biologically, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has shown promise as an antioxidant, anti-inflammatory, and antimicrobial agent. It is also being studied for its potential use in cancer therapy due to its cytotoxic properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer.
Industry: In industry, it is used in the development of new materials and chemicals with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and oxidative processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Thiazole derivatives
Adamantane derivatives
Benzoyl-containing compounds
This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering promising avenues for future research and development.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c30-23(21-9-5-2-6-10-21)24-22(20-7-3-1-4-8-20)28-26(32-24)29-25(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-10,17-19H,11-16H2,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKWQEOMIREADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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